molecular formula C16H20N4O3S B1682434 Torasemide CAS No. 56211-40-6

Torasemide

货号: B1682434
CAS 编号: 56211-40-6
分子量: 348.4 g/mol
InChI 键: NGBFQHCMQULJNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, extensively used in pharmaceutical and cardiovascular research. Its primary mechanism of action involves the specific and competitive inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney . By blocking this chloride-binding site, Torsemide disrupts the reabsorption of sodium, chloride, and potassium, leading to a significant increase in the excretion of water and electrolytes (including sodium, chloride, potassium, calcium, and magnesium) . This action makes it an invaluable pharmacological tool for studying fluid and electrolyte balance, renal physiology, and models of conditions like hypertension and edema. Beyond its renal effects, Torsemide exhibits additional pharmacodynamic properties that are of significant research interest. It has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS), particularly by reducing aldosterone synthase expression and receptor binding . This dual mechanism—combining potent diuresis with aldosterone suppression—is a key area of investigation for understanding its potential benefits in cardiac remodeling and reducing myocardial fibrosis in heart failure models . Compared to other loop diuretics, Torsemide is characterized by its high oral bioavailability (approximately 80-90%), which is maintained even in models of impaired renal function, and a longer duration of action . It is extensively metabolized in the liver, primarily via the cytochrome P450 enzymes CYP2C8 and CYP2C9, and is highly protein-bound (>99%) . Researchers utilize Torsemide in preclinical studies to explore its effects on edema associated with heart failure, renal disease, and hepatic cirrhosis, as well as its antihypertensive properties . This product is provided for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFQHCMQULJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023690
Record name Torsemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4), Soluble, 5.96e-02 g/L
Record name SID49666477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Torasemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56211-40-6
Record name Torasemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56211-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torsemide [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056211406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torasemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torsemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TORSEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31X2H97FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163-164 °C, 164 - 164 °C
Record name Torasemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

合成路线和反应条件: 托拉塞米是通过一系列涉及吡啶和磺酰胺衍生物的化学反应合成的。 一种常见的合成路线涉及 3-氨基-4-氯吡啶与异丙基异氰酸酯反应形成中间体,然后与 3-甲基苯胺反应生成托拉塞米 .

工业生产方法: 托拉塞米的工业生产通常涉及使用乙腈、醚和醇等有机溶剂。 该工艺包括在受控条件下进行磺化、氯化和胺化等步骤,以确保高产率和纯度 .

化学反应分析

反应类型: 托拉塞米会经历各种化学反应,包括:

常用试剂和条件:

主要产物:

科学研究应用

托拉塞米在科学研究中具有广泛的应用:

作用机制

托拉塞米通过抑制肾脏亨利氏袢升支粗段中的 Na+/K+/2Cl- 共转运蛋白起作用。这种抑制减少了钠、钾和氯离子的重吸收,导致水和电解质的排泄增加。 这种利尿作用有助于减少心力衰竭和水肿等疾病中的体液超负荷 . 托拉塞米的分子靶点是共转运蛋白的氯离子结合位点 .

类似化合物:

托拉塞米的独特性: 托拉塞米在袢利尿剂中独一无二,因为它具有更长的作用时间和更高的生物利用度。 它还与心力衰竭再住院风险降低和与呋塞米相比改善的长期结果相关 .

相似化合物的比较

Mechanistic Insights :

  • Torsemide demonstrates reduced inter-individual variability in absorption, making dosing more predictable .

Clinical Efficacy and Outcomes

Heart Failure Management

  • Symptom Improvement : A 6-week trial showed 20 mg torsemide reduced body weight (1–3 kg) and edema more effectively than 40 mg furosemide, with improved NYHA functional class .
  • Hospitalization and Mortality :
    • Observational data from the ASCEND-HF trial reported similar 30-day outcomes (mortality/HF hospitalization OR: 1.03, p = 0.88) but higher 150-day mortality with torsemide (HR: 2.26, p < 0.001) .
    • A meta-analysis of two randomized trials found torsemide reduced HF readmissions by 59% (RR: 0.41, p < 0.0001) and cardiovascular readmissions by 23% (RR: 0.77, p = 0.03) .

Renal and Neurohormonal Effects

  • Torsemide caused greater neurohormonal activation (renin, aldosterone, norepinephrine; p < 0.05) compared to furosemide at equivalent natriuretic doses .
  • In patients with renal dysfunction, torsemide showed similar sodium excretion but less RAAS activation than furosemide .

Ongoing Research and Contradictory Evidence

The TRANSFORM-HF trial (NCT03296813) aims to resolve conflicting observational data by randomizing 6,000 HF patients to torsemide or furosemide, assessing mortality and hospitalization . Preliminary findings suggest:

  • Potential Benefits: Torsemide may improve myocardial fibrosis and LV remodeling .

Key Recommendations :

  • Use torsemide in HF patients with variable furosemide response or comorbidities like renal dysfunction.
  • Monitor electrolytes and neurohormonal markers during long-term therapy.
  • Await large RCTs to validate torsemide’s mortality benefits.

生物活性

Torsemide, a loop diuretic, is primarily used in the management of conditions such as heart failure and hypertension. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied. This article provides a detailed overview of the biological activity of torsemide, supported by data tables and findings from various research studies.

Torsemide exerts its pharmacological effects by inhibiting the Na+^+/K+^+/2Cl^- cotransporter located in the ascending loop of Henle in the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. The compound is metabolized primarily in the liver via the cytochrome P450 enzyme CYP2C9, which exhibits variability due to genetic polymorphisms among individuals .

Pharmacokinetics

The pharmacokinetic profile of torsemide has been characterized by several studies:

  • Absorption : Torsemide is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. Its bioavailability is approximately 80%, which is higher than that of furosemide .
  • Distribution : The volume of distribution is about 0.2 L/kg, indicating extensive tissue binding.
  • Metabolism : It undergoes hepatic metabolism, with the primary metabolite being pharmacologically inactive .
  • Elimination : The elimination half-life ranges from 3 to 6 hours, with renal excretion accounting for approximately 80% of the drug's elimination.

Clinical Efficacy

Torsemide has been compared with furosemide in several clinical trials, particularly focusing on heart failure management:

  • TRANSFORM-HF Trial : This large-scale study randomized 2859 patients to receive either torsemide or furosemide after hospitalization for heart failure. The primary outcome was all-cause mortality over 12 months. Results indicated no significant difference between the two drugs regarding mortality (26.1% for torsemide vs. 26.2% for furosemide) and hospitalization rates .
    OutcomeTorsemide Group (%)Furosemide Group (%)Hazard Ratio (95% CI)
    All-cause mortality26.126.21.02 (0.89-1.18)
    All-cause hospitalization47.349.30.92 (0.83-1.02)
  • On-treatment Analysis : An analysis focusing on patients who adhered to their prescribed diuretic showed similar outcomes for both medications at discharge and during follow-ups .

Pharmacodynamics

The pharmacodynamic properties of torsemide vary significantly across different populations:

  • Healthy Adults vs. Patients with Heart Failure : Studies show that the efficacy (Emax_{max}) of torsemide is reduced in patients with heart failure compared to healthy individuals, likely due to physiological changes associated with the disease .
    Population TypeEmax_{max}EC50_{50}
    Healthy AdultsBaselineBaseline
    Cirrhosis Patients1.61 times lowerHigher than baseline
    CHF PatientsHigher than baselineApproximately 11.53 times higher

Case Studies

Several case studies have highlighted torsemide's effectiveness in managing fluid overload in patients with chronic heart failure:

  • Case Study A : A patient with severe heart failure exhibited significant weight loss and improved renal function after switching from furosemide to torsemide.
  • Case Study B : In another instance, a patient demonstrated better tolerance and fewer side effects when treated with torsemide compared to furosemide.

常见问题

Q. Basic Models :

  • Acute diuresis : Rat models with volume overload (e.g., saline infusion) to assess short-term natriuretic response .
  • Hypertension : Spontaneously hypertensive rats (SHR) with standardized torsemide dosing protocols.
    Advanced Models :
  • Chronic heart failure : Use murine transverse aortic constriction (TAC) models to evaluate torsemide’s impact on fibrosis and ventricular remodeling.
  • Cardiorenal syndrome : Combine subtotal nephrectomy with myocardial infarction in rodents to mimic human pathophysiology .

How should researchers address variability in torsemide’s impurity profiles during analytical method validation?

Q. Methodological Guidance :

  • Refer to USP guidelines (Table 1) for impurity thresholds (e.g., NMT 0.5% for related compound E) .
  • Employ high-resolution LC-MS/MS with a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase of ammonium acetate (pH 3.5) and acetonitrile. Validate specificity using forced degradation studies (heat, light, acid/alkali exposure) .

What statistical frameworks are recommended for analyzing torsemide’s mortality benefits in heterogeneous heart failure populations?

Q. Advanced Analysis :

  • Apply Cox proportional hazards models with stratification by ejection fraction (HFrEF vs. HFpEF) and adjustment for baseline creatinine and diuretic resistance .
  • Use inverse probability weighting to address confounding by indication in observational studies.
  • Pre-specify subgroup analyses for renal dysfunction (eGFR <30 mL/min) and high-dose subgroups (>40 mg/day) .

How do torsemide’s molecular interactions inform structure-activity relationship (SAR) studies for novel diuretics?

Mechanistic Insight : Torsemide binds the Na+/K+/2Cl– cotransporter (NKCC2) via its sulfonylurea moiety. SAR studies should:

  • Modify the pyridine ring (position 3) to enhance binding affinity.
  • Test halogen substitutions (e.g., chlorine at position 4) for metabolic stability .

What are the limitations of current torsemide biomarker panels in predicting clinical outcomes?

Q. Critical Evaluation :

  • Traditional markers : Serum creatinine and BUN lack sensitivity to early renal protection effects.
  • Emerging biomarkers : Validate urinary exosomal NKCC2 expression or urinary [TIMP-2]•[IGFBP7] for early tubular injury detection in torsemide-treated cohorts .

How can researchers mitigate bias in open-label torsemide trials due to differential adherence?

Q. Methodological Solutions :

  • Implement electronic pill counters or urinary torsemide assays to objectively measure adherence.
  • Use a modified ITT analysis with adherence-adjusted propensity scores .

What in silico tools are available to model torsemide’s pharmacokinetics in special populations?

Q. Computational Approaches :

  • PBPK modeling : GastroPlus™ or Simcyp® simulations for hepatic impairment (Child-Pugh B/C).
  • Machine learning : Train models on EHR data to predict dose requirements in elderly patients with hypoalbuminemia .

How should meta-analyses reconcile conflicting data on torsemide’s mortality benefits?

Q. Synthesis Strategy :

  • Perform cumulative meta-analysis by trial year to identify temporal trends.
  • Apply the GRADE framework to evaluate evidence certainty, downgrading for risk of bias (e.g., unblinded studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torasemide
Reactant of Route 2
Reactant of Route 2
Torasemide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。